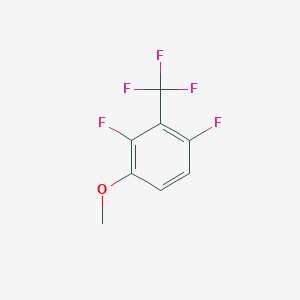
2,4-Difluoro-3-trifluoromethylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-trifluoromethylanisole is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to an anisole core.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of anisole using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of difluoromethylation reagents to introduce the difluoro groups at specific positions on the anisole ring .
Industrial Production Methods
Industrial production of 2,4-Difluoro-3-trifluoromethylanisole may involve large-scale fluorination processes using environmentally friendly and cost-effective reagents. For instance, CF3SO2Na (sodium trifluoromethanesulfinate) can be used under metal-free conditions to achieve selective trifluoromethylation . The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-trifluoromethylanisole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated anisole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2,4-Difluoro-3-trifluoromethylanisole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s fluorinated groups can enhance the biological activity and stability of pharmaceuticals.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 2,4-Difluoro-3-trifluoromethylanisole involves its interaction with molecular targets through its fluorinated groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pathways involved may include binding to specific receptors or enzymes, leading to changes in cellular function and activity .
類似化合物との比較
Similar Compounds
2,4-Difluoroanisole: Similar in structure but lacks the trifluoromethyl group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains additional nitro groups, making it more reactive.
2,4-Difluoro-3-methylanisole: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2,4-Difluoro-3-trifluoromethylanisole is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
特性
IUPAC Name |
1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZIOYTPHIXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














